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Compound of Interest

Compound Name: 7-Methylquinoline

Cat. No.: B044030

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
methylquinoline, a key heterocyclic compound with applications in medicinal chemistry and
materials science. This document presents a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with
experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 7-methylquinoline,
presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 13C NMR data for 7-methylquinoline provide detailed information
about its proton and carbon framework.

IH NMR Data
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Signal Assighment Chemical Shift (8) [ppm]
H-2 8.863
H-8 7.886
H-4 8.081
H-5 7.688
H-3 7.306
H-6 7.363
-CHs 2.554

13C NMR Data

Signal Assignment Chemical Shift (8) [ppm]
C-7 138.2
C-2 150.2
C-8a 148.4
C-4 135.9
C-5 128.6
C-8 128.2
C-6 126.3
C-4a 127.3
C-3 121.0
-CHs 21.6

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
key IR absorption peaks for 7-methylquinoline are listed below.
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Wavenumber (cm~?) Assignment

3050-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic, -CHs)

1620-1580 C=C and C=N stretching (quinoline ring)
1500-1400 C=C stretching (aromatic)

880-820 C-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The mass spectrum of 7-methylquinoline is characterized by a prominent
molecular ion peak and several key fragment ions.[1]

m/z Relative Intensity (%) Assignment

143 100 [M]* (Molecular lon)

142 50.70 [M-H]*

115 16.4 [M-H-HCN]* or [M-C2Hz]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

o Sample Preparation: 5-25 mg of 7-methylquinoline was dissolved in approximately 0.6-0.7
mL of deuterated chloroform (CDCIs). The solution was filtered through a pipette with a glass
wool plug into a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

e 1H NMR Data Acquisition:
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o Pulse Program: Standard single-pulse experiment.
o Spectral Width: 0-10 ppm.
o Number of Scans: 16.

o Relaxation Delay: 1 s.

e 13C NMR Data Acquisition:

o Pulse Program: Standard proton-decoupled single-pulse experiment.
o Spectral Width: 0-160 ppm.

o Number of Scans: 1024.

o Relaxation Delay: 2 s.

Referencing: Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard, using the residual solvent peak of CDCIs (&
=7.26 ppm for *H and & = 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat 7-methylquinoline was placed between two
potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
Data Acquisition:

o Scan Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 32.

Data Presentation: The spectrum was recorded in transmittance mode.
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Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced via a gas chromatograph (GC) coupled to

the mass spectrometer.
e Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used.[1]
o Data Acquisition:

o lonization Energy: 70 eV.[1]

o Mass Range: m/z 40-400.

o Scan Rate: 1 scan/s.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 7-methylquinoline.
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Sample Preparation

7-Methylquinoline Sample

o
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Data Analysis & Interpretation
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Spectroscopic analysis workflow for 7-Methylquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 7-Methylquinoline: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044030#spectroscopic-data-nmr-ir-mass-spec-for-7-
methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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